
1-(3,5-Dimethylphenyl)-3,4-bis((2S,5S)-2,5-dimethylphospholan-1-yl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethylphenyl)-3,4-bis((2S,5S)-2,5-dimethylphospholan-1-yl)-1H-pyrrole-2,5-dione is a complex organic compound characterized by its unique structure, which includes a pyrrole-2,5-dione core substituted with dimethylphenyl and dimethylphospholan groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylphenyl)-3,4-bis((2S,5S)-2,5-dimethylphospholan-1-yl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrole-2,5-dione core, followed by the introduction of the dimethylphenyl and dimethylphospholan groups through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in producing complex organic compounds with high precision and control over reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-Dimethylphenyl)-3,4-bis((2S,5S)-2,5-dimethylphospholan-1-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The dimethylphenyl and dimethylphospholan groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
1-(3,5-Dimethylphenyl)-3,4-bis((2S,5S)-2,5-dimethylphospholan-1-yl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dimethylphenyl)-3,4-bis((2S,5S)-2,5-dimethylphospholan-1-yl)-1H-pyrrole-2,5-dione involves its interaction with molecular targets through its functional groups. The dimethylphospholan groups can participate in coordination chemistry, while the pyrrole-2,5-dione core can engage in various chemical reactions. These interactions can modulate biological pathways and chemical processes, making the compound valuable in research and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,5-Dimethylphenyl)-3,4-bis((2S,5S)-2,5-diphenylphospholan-1-yl)-1H-pyrrole-2,5-dione: Similar structure but with diphenylphospholan groups instead of dimethylphospholan.
1-(3,5-Dimethylphenyl)-3,4-bis((2S,5S)-2,5-dimethylphospholan-1-yl)-1H-pyrrole-2,5-dione: Similar core structure with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .
Propriétés
Formule moléculaire |
C24H33NO2P2 |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
1-(3,5-dimethylphenyl)-3,4-bis[(2S,5S)-2,5-dimethylphospholan-1-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C24H33NO2P2/c1-14-11-15(2)13-20(12-14)25-23(26)21(28-16(3)7-8-17(28)4)22(24(25)27)29-18(5)9-10-19(29)6/h11-13,16-19H,7-10H2,1-6H3/t16-,17-,18-,19-/m0/s1 |
Clé InChI |
ODYDZUFLMKTRIF-VJANTYMQSA-N |
SMILES isomérique |
C[C@H]1CC[C@@H](P1C2=C(C(=O)N(C2=O)C3=CC(=CC(=C3)C)C)P4[C@H](CC[C@@H]4C)C)C |
SMILES canonique |
CC1CCC(P1C2=C(C(=O)N(C2=O)C3=CC(=CC(=C3)C)C)P4C(CCC4C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


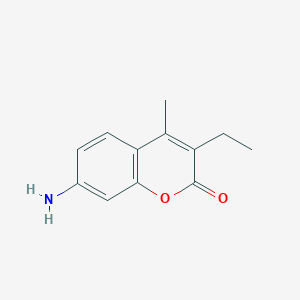
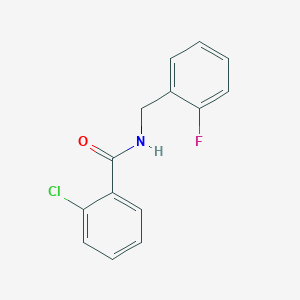
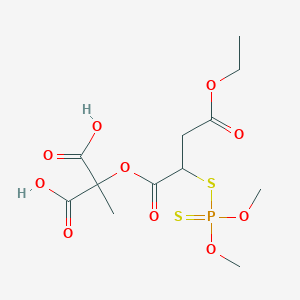
![4-Nitro-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B12829802.png)
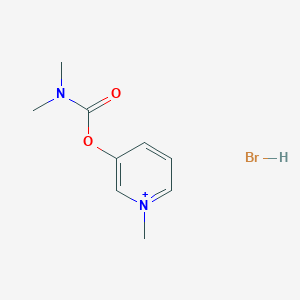
![1-([1,2,4]Triazolo[4,3-a]pyrazin-6-yl)ethan-1-one](/img/structure/B12829812.png)
![4-Amino-1-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl)pyrimidin-2(1H)-one](/img/structure/B12829820.png)
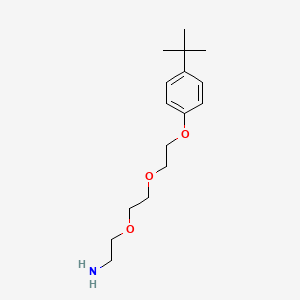
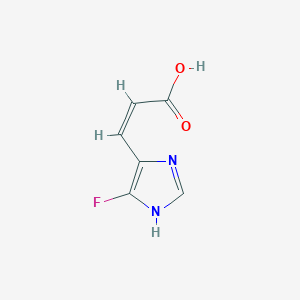


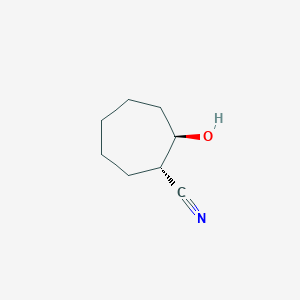
![N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B12829883.png)
![(1H-Benzo[d]imidazol-2-yl)sulfanol](/img/structure/B12829890.png)
